Cefiderocol catechol 3-methoxy is a derivative of cefiderocol, a novel cephalosporin antibiotic designed to combat multidrug-resistant Gram-negative bacterial infections. This compound incorporates a catechol moiety at the third position of the side chain, enhancing its ability to chelate iron and penetrate bacterial cells via iron transport channels. Cefiderocol itself has been recognized for its efficacy against various resistant strains, particularly in complicated urinary tract infections.
Cefiderocol catechol 3-methoxy is primarily synthesized from cefiderocol, which is classified as a siderophore cephalosporin. This classification highlights its unique mechanism of utilizing ferric iron for transport into bacterial cells, distinguishing it from traditional β-lactam antibiotics. It is categorized under small molecules and is currently approved for use in clinical settings, particularly for patients with limited treatment options due to antibiotic resistance .
Cefiderocol catechol 3-methoxy is synthesized through a modification of the cefiderocol structure. The process involves replacing one hydroxyl group of the catechol side chain with a methoxy group, resulting in enhanced pharmacological properties. The synthesis typically occurs in research laboratories specializing in pharmaceutical development, such as Shionogi & Co., Ltd. The purity of synthesized compounds is rigorously assessed, with cefiderocol catechol 3-methoxy achieving high purity levels during production .
The molecular formula for cefiderocol catechol 3-methoxy is , with a molecular weight of approximately 766.24 g/mol. Its structure features a core cephalosporin framework with a modified catechol side chain that plays a critical role in its biological activity. The presence of the methoxy group alters the electronic properties of the molecule, potentially influencing its interaction with bacterial targets .
Cefiderocol catechol 3-methoxy participates in various chemical reactions typical of β-lactam antibiotics. Its primary reaction involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting their function and leading to cell lysis. The modification to include the methoxy group impacts its reactivity and stability against β-lactamases, enzymes produced by bacteria that confer resistance to many antibiotics .
Cefiderocol operates through a unique mechanism that leverages its siderophore characteristics. It binds extracellular free iron and utilizes bacterial iron transport channels to enter the cell. Once inside, cefiderocol binds to PBPs, particularly PBP3, disrupting peptidoglycan synthesis essential for bacterial cell wall integrity. This action results in bactericidal effects against susceptible Gram-negative bacteria .
Cefiderocol catechol 3-methoxy exhibits several notable physical and chemical properties:
Cefiderocol catechol 3-methoxy is primarily utilized in scientific research focused on antibiotic resistance mechanisms and the development of new antibacterial therapies. Its unique properties make it an important subject for studies aimed at understanding how modifications can enhance drug efficacy against resistant strains of bacteria. Additionally, it serves as a model compound for developing other siderophore-based antibiotics .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: